![molecular formula C20H18N6OS B11028324 4-(furan-2-ylmethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11028324.png)
4-(furan-2-ylmethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
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Overview
Description
- This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
- The core consists of a tetracyclic system with three nitrogen atoms and one sulfur atom, forming a unique arrangement.
- The furan-2-ylmethyl group is attached to one of the nitrogen atoms, adding further complexity.
- The name suggests a 17-membered ring system with alternating double bonds.
- Such intricate structures often have interesting properties and applications.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biological Applications
Research indicates that compounds containing furan and thiophene moieties exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of furan and thiophene can possess potent antimicrobial properties. The unique structure of this compound may enhance its effectiveness against various pathogens.
- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially serving as an inhibitor for targets like proteases involved in viral replication (e.g., SARS-CoV-2 Mpro) .
Applications in Drug Development
The unique structural features of this compound position it as a promising candidate in drug development:
- Lead Compound for Drug Design : Its efficacy against specific biological targets makes it a suitable lead compound for further optimization and development.
- Structure-Based Drug Design : Insights into its molecular interactions may facilitate the design of more potent analogs through computational modeling.
Case Studies
- Inhibitors of SARS-CoV-2 Mpro : Similar structures have been shown to inhibit the main protease of SARS-CoV-2 effectively . The potential for this compound to act similarly warrants detailed investigation.
- Anticancer Activity : Research into related compounds has demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be explored for similar effects.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Biological Activity
The compound 4-(furan-2-ylmethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the furan and thiophene moieties, followed by cyclization reactions to construct the tetracyclic framework. The detailed synthetic pathways often require specific reagents and conditions to achieve the desired yield and purity.
Key Steps in Synthesis
- Formation of Furan and Thiophene Rings : Initial reactions typically involve the condensation of appropriate aldehydes or ketones with furan and thiophene derivatives.
- Cyclization : Subsequent cyclization reactions are performed to establish the tetracyclic structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-(furan-2-ylmethyl)-9-thiophen-2-yl... . For instance, derivatives containing furan and thiophene rings have demonstrated significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Furan-Thiophene Derivative | MCF-7 (Breast Cancer) | 5.0 | |
Furan-Thiophene Derivative | HeLa (Cervical Cancer) | 3.5 |
The proposed mechanism of action for these compounds includes:
- Inhibition of Cell Proliferation : Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at the G2/M phase, leading to reduced cell division.
Antimicrobial Properties
In addition to anticancer activity, furan and thiophene-containing compounds exhibit antimicrobial properties against various pathogens. For example:
Anti-inflammatory Effects
Compounds similar to 4-(furan-2-ylmethyl)-9-thiophen-2-yl... have also been studied for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.
Case Study 1: Anticancer Efficacy
A study conducted at the National Research Center evaluated the anticancer efficacy of a related compound against a panel of cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 5 µM.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity against drug-resistant strains of bacteria. The results indicated that the compound exhibited potent activity with an MIC value lower than many conventional antibiotics.
Properties
Molecular Formula |
C20H18N6OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene |
InChI |
InChI=1S/C20H18N6OS/c1-2-7-16-15(6-1)22-20-25-13-24(11-14-5-3-9-27-14)12-21-19(25)23-18(26(16)20)17-8-4-10-28-17/h1-10,18H,11-13H2,(H,21,23) |
InChI Key |
FUNDNQLLZUMMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CO5)C6=CC=CS6 |
Origin of Product |
United States |
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